Dioxygen monofluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

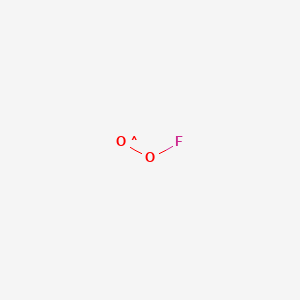

Dioxygen monofluoride (OF2) is a chemical compound that is composed of one oxygen atom and one fluorine atom. It is a highly reactive gas that is used in various scientific research applications. OF2 was first synthesized by Paul Lebeau in 1929 by reacting fluorine gas with oxygen gas.

Mecanismo De Acción

Dioxygen monofluoride is a highly reactive gas that reacts with various organic and inorganic compounds. It is a strong oxidizing agent that can oxidize various organic compounds. Dioxygen monofluoride can also fluorinate various organic compounds by replacing hydrogen atoms with fluorine atoms.

Efectos Bioquímicos Y Fisiológicos

Dioxygen monofluoride is a toxic gas that can cause severe irritation to the eyes and respiratory system. It can also cause skin burns and lung damage. Dioxygen monofluoride is not used in any biochemical or physiological applications due to its toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dioxygen monofluoride is a highly reactive gas that can be used in various organic synthesis applications. It is a strong oxidizing agent that can be used to oxidize various organic compounds. However, Dioxygen monofluoride is a toxic gas that requires extreme caution when handling. It should only be used in a well-ventilated area with appropriate safety equipment.

Direcciones Futuras

Dioxygen monofluoride has potential applications in the production of fluorinated compounds and as an etching gas in the semiconductor industry. Further research can be done to optimize the synthesis of Dioxygen monofluoride and to develop new applications for this compound. Dioxygen monofluoride can also be used as a fluorinating agent in the production of pharmaceuticals and agrochemicals. Further research can be done to investigate the potential applications of Dioxygen monofluoride in these fields.

Métodos De Síntesis

Dioxygen monofluoride can be synthesized by the reaction of fluorine gas with oxygen gas. This reaction is highly exothermic and should be carried out with extreme caution. The reaction can be carried out in a stainless-steel vessel that is cooled to -196°C. The resulting Dioxygen monofluoride gas can be purified by fractional distillation.

Aplicaciones Científicas De Investigación

Dioxygen monofluoride is used in various scientific research applications. It is used as a fluorinating agent in organic synthesis. It is also used as a catalyst in the production of fluorinated compounds. Dioxygen monofluoride is also used in the semiconductor industry as an etching gas for silicon dioxide.

Propiedades

Número CAS |

15499-23-7 |

|---|---|

Nombre del producto |

Dioxygen monofluoride |

Fórmula molecular |

FO2 |

Peso molecular |

50.997 g/mol |

InChI |

InChI=1S/FO2/c1-3-2 |

Clave InChI |

GQRAHKRZRKCZPQ-UHFFFAOYSA-N |

SMILES |

[O]OF |

SMILES canónico |

[O]OF |

Otros números CAS |

15499-23-7 |

Sinónimos |

Dioxygen monofluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)